molecular formula C11H20ClNO3 B2699420 2-Chloro-N-[3-(oxan-4-yloxy)propyl]propanamide CAS No. 2411200-65-0

2-Chloro-N-[3-(oxan-4-yloxy)propyl]propanamide

Cat. No.: B2699420
CAS No.: 2411200-65-0
M. Wt: 249.74
InChI Key: RHUQCGYOOCIMDU-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(oxan-4-yloxy)propyl]propanamide is an organic compound that features a chloro group, an oxane ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[3-(oxan-4-yloxy)propyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 3-(oxan-4-yloxy)propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[3-(oxan-4-yloxy)propyl]propanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Nucleophilic substitution: Products include substituted amides, thioamides, and alkoxyamides.

    Hydrolysis: Products include carboxylic acids and amines.

    Oxidation: Products include oxides and other oxidized derivatives.

Scientific Research Applications

2-Chloro-N-[3-(oxan-4-yloxy)propyl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[3-(oxan-4-yloxy)propyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the oxane ring and propanamide moiety can interact with various biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[3-(oxan-4-yloxy)propyl]acetamide: Similar structure but with an acetamide moiety instead of a propanamide moiety.

    2-Chloro-N-[3-(oxan-4-yloxy)propyl]butanamide: Similar structure but with a butanamide moiety instead of a propanamide moiety.

    2-Chloro-N-[3-(oxan-4-yloxy)propyl]pentanamide: Similar structure but with a pentanamide moiety instead of a propanamide moiety.

Uniqueness

2-Chloro-N-[3-(oxan-4-yloxy)propyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxane ring and the chloro group allows for versatile chemical modifications, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-chloro-N-[3-(oxan-4-yloxy)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO3/c1-9(12)11(14)13-5-2-6-16-10-3-7-15-8-4-10/h9-10H,2-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUQCGYOOCIMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCOC1CCOCC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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